(5-Bromopyridine-2-yl)(tetrahydropyran-2-yl)amine
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Overview
Description
(5-Bromopyridine-2-yl)(tetrahydropyran-2-yl)amine is an organic compound with the molecular formula C10H13BrN2O It is a derivative of pyridine and tetrahydropyran, featuring a bromine atom at the 5-position of the pyridine ring and an amine group attached to the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridine-2-yl)(tetrahydropyran-2-yl)amine typically involves the reaction of 5-bromopyridine with tetrahydropyran-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridine-2-yl)(tetrahydropyran-2-yl)amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or THF.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include amine or alcohol derivatives.
Scientific Research Applications
(5-Bromopyridine-2-yl)(tetrahydropyran-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromopyridine-2-yl)(tetrahydropyran-2-yl)amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 2-Amino-5-bromopyridine
- 5-Bromopyridine-2-thiol
- Methyl 5-bromopyridine-3-carboxylate
Uniqueness
(5-Bromopyridine-2-yl)(tetrahydropyran-2-yl)amine is unique due to the presence of both a bromine-substituted pyridine ring and a tetrahydropyran ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
5-bromo-N-(oxan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2O/c11-8-4-5-9(12-7-8)13-10-3-1-2-6-14-10/h4-5,7,10H,1-3,6H2,(H,12,13) |
InChI Key |
VQGYOULNRBTPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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